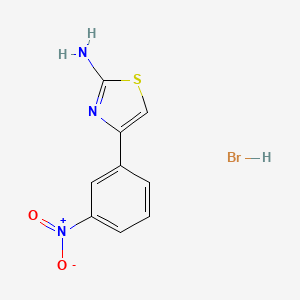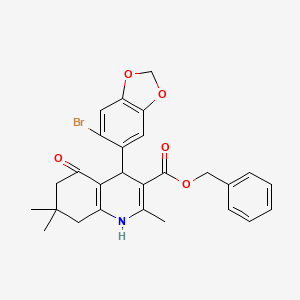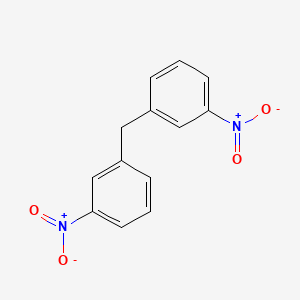![molecular formula C20H22N4O4S B4962224 4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MNPA and is a member of the benzamide family of compounds.
科学的研究の応用
MNPA has been studied for its potential applications in various areas of scientific research. One of the most promising applications of MNPA is in the field of cancer research. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. MNPA has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C. In addition, MNPA has been shown to inhibit the activation of several signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
MNPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MNPA has potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of MNPA is its potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of MNPA is its potential toxicity, which needs to be further investigated in animal models.
将来の方向性
There are several future directions for the research on MNPA. One of the most important areas of research is the development of more potent and selective analogs of MNPA for the treatment of cancer and inflammatory diseases. In addition, the potential toxicity of MNPA needs to be further investigated in animal models. Finally, the mechanism of action of MNPA needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, MNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. There are several future directions for the research on MNPA, including the development of more potent and selective analogs, investigation of its potential toxicity, and further elucidation of its mechanism of action.
合成法
The synthesis of MNPA involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-(1-piperidinyl)aniline to form the final product, MNPA. The synthesis method for MNPA is well established and has been described in detail in the literature.
特性
IUPAC Name |
4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-28-18-10-5-14(13-17(18)24(26)27)19(25)22-20(29)21-15-6-8-16(9-7-15)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBYABAETZEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)



![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
